ethyl 2-(2-chloro-N-methylacetamido)acetate
Description
Contextualizing Complex Chemical Structures within Synthetic Endeavors
The synthesis of complex molecules is akin to architectural design, where the final structure's function is intrinsically linked to its form. Chemists employ a variety of strategies to build these intricate three-dimensional arrangements of atoms. These endeavors often involve multi-step reaction sequences where the careful introduction and modification of functional groups are paramount. The complexity of a target molecule dictates the level of sophistication required in the synthetic approach, often necessitating the use of specialized reagents and intermediates.
Overview of Precursors and Chemical Building Blocks in Contemporary Organic Chemistry
Chemical building blocks are relatively simple molecules that serve as the foundational units for constructing more complex organic compounds. wikipedia.orgbiosynth.com Their importance lies in their ability to be readily incorporated into a growing molecular framework. These precursors often contain specific functionalities that allow for predictable and high-yielding chemical transformations. The availability of a diverse array of chemical building blocks is crucial for the rapid and efficient synthesis of new chemical entities.
Emerging Trends in the Synthesis of N-Acylamino Acid Derivatives
N-acylamino acid derivatives are a significant class of organic compounds with wide-ranging biological activities and applications, including their use as surfactants and in peptide synthesis. chemicalbook.comchemicalbook.comchemicalbook.com Current research in this area focuses on the development of more efficient and environmentally friendly synthetic methods. chemicalbook.comchemicalbook.com This includes the use of enzymatic catalysis and the development of novel chemical strategies that avoid harsh reagents and minimize byproducts. The synthesis of these derivatives often relies on the acylation of amino acid esters, a reaction for which a precursor like ethyl 2-(2-chloro-N-methylacetamido)acetate would be theoretically well-suited. nih.govscielo.br
A Theoretically Potent, Yet Undocumented, Intermediate
Structural and Chemical Properties
The key features of this compound are its ethyl ester, its N-methylacetamido group, and the chloroacetyl moiety. This combination of functional groups makes it a trifunctional molecule, with each group offering a potential site for chemical modification.
| Property | Value |
| Molecular Formula | C7H12ClNO3 |
| Molecular Weight | 193.63 g/mol |
| Key Functional Groups | Ethyl ester, N-methyl-N-chloroacetyl amide |
| Predicted XlogP | 0.6 |
Data from PubChem. uni.lu
The presence of a reactive chlorine atom on the acetyl group provides an electrophilic site for nucleophilic substitution reactions. The tertiary amide bond is generally stable, providing a robust scaffold. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.
Potential Synthetic Applications
Theoretically, this compound could serve as a versatile precursor in the synthesis of a variety of more complex molecules. For instance, the chloroacetyl group is a well-known handle for introducing a two-carbon unit and can react with a wide range of nucleophiles, such as amines, thiols, and carbanions. This would allow for the facile construction of larger, more elaborate N-acylamino acid derivatives.
The N-methyl group on the amide nitrogen prevents epimerization at the adjacent alpha-carbon, which is a crucial consideration in the synthesis of chiral molecules. The ethyl ester provides a readily modifiable handle for further synthetic transformations, including peptide couplings.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-3-12-7(11)5-9(2)6(10)4-8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTMJRQXUGBDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246407 | |
| Record name | N-(2-Chloroacetyl)-N-methylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24515-53-5 | |
| Record name | N-(2-Chloroacetyl)-N-methylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24515-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroacetyl)-N-methylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-chloro-N-methylacetamido)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Design for Ethyl 2 2 Chloro N Methylacetamido Acetate
Precursor Selection and Chemical Feedstock Analysis
The efficient synthesis of the target compound is fundamentally dependent on the judicious selection of its primary precursors. The analysis of these starting materials involves evaluating their commercial availability, purity standards, inherent reactivity, and economic viability for scalable production.
Evaluation of Starting Materials: Availability, Purity, and Reactivity Profiles
The most direct synthetic routes to ethyl 2-(2-chloro-N-methylacetamido)acetate logically converge on a few key starting materials. The core structure can be envisioned as being assembled from a sarcosine (B1681465) (N-methylglycine) derivative and a chloroacetylating agent.
Ethyl N-methylglycinate (Sarcosine ethyl ester): This compound serves as an ideal precursor, containing both the required N-methylamino group and the ethyl ester functionality. It is commercially available and can be synthesized by the esterification of N-methylglycine (sarcosine), a naturally occurring amino acid derivative. Its reactivity is centered on the secondary amine, which is a potent nucleophile, readily undergoing acylation.
N-methylglycine (Sarcosine): As a readily available and inexpensive amino acid, sarcosine is a primary feedstock. Using sarcosine directly would necessitate an esterification step either before or after the N-acylation reaction.
Chloroacetyl Chloride: This is a highly reactive and common chemical feedstock used for introducing a chloroacetyl group. As an acyl chloride, it reacts readily with nucleophiles like amines in a process known as acylation. Its high reactivity requires handling under anhydrous conditions to prevent hydrolysis.
Ethanol (B145695): Utilized as a reagent for esterification, ethanol is a widely available, high-purity, and low-cost solvent and reactant. youtube.com
Ethyl Chloroacetate (B1199739): This bifunctional molecule contains both an ethyl ester and a reactive carbon-chlorine bond. While it could theoretically be used, constructing the N-methylacetamido portion from it would be a more convoluted process compared to using sarcosine derivatives. It is primarily prepared via the esterification of chloroacetic acid. youtube.comgoogle.com
| Precursor | Role in Synthesis | Key Reactivity Profile | Commercial Availability |
|---|---|---|---|
| Ethyl N-methylglycinate | Core structure provider (N-methyl and ethyl acetate (B1210297) moieties) | Nucleophilic secondary amine | High |
| N-methylglycine (Sarcosine) | Primary feedstock for Ethyl N-methylglycinate | Nucleophilic secondary amine; Carboxylic acid for esterification | High |
| Chloroacetyl Chloride | Acylating agent (introduces chloroacetyl group) | Highly electrophilic carbonyl carbon | High |
| Ethanol | Esterifying agent | Nucleophilic hydroxyl group (in acid-catalyzed esterification) | Very High |
Comparative Assessment of Cost-Effectiveness and Scalability of Precursors
Route starting from N-methylglycine vs. Ethyl N-methylglycinate: Synthesizing the target compound from N-methylglycine introduces an additional step—esterification. While N-methylglycine is generally less expensive than its ethyl ester derivative, the cost of the additional reaction (reagents, energy, time, and purification) must be factored in. For large-scale industrial production, a two-step process starting from sarcosine may be more cost-effective. For laboratory-scale synthesis, the convenience of starting with the pre-made ester, ethyl N-methylglycinate, often outweighs the higher initial cost.
Choice of Acylating Agent: Chloroacetyl chloride is a standard, cost-effective reagent for chloroacetylation. Alternative methods, such as using chloroacetic acid with a coupling agent, would significantly increase costs and are generally reserved for substrates sensitive to acyl chlorides.
Scalability: All the primary precursors—N-methylglycine, ethanol, and chloroacetyl chloride—are produced on a large industrial scale. The reactions involved, such as N-acylation and esterification, are standard and well-understood chemical transformations that are readily scalable. Therefore, the synthesis of this compound is considered highly scalable.
Reaction Pathways and Mechanistic Considerations
The construction of this compound can be approached via several strategic pathways. The most logical approach involves the acylation of ethyl N-methylglycinate. Alternative routes, such as performing an alpha-halogenation on a non-halogenated precursor or esterifying a pre-acylated acid, present different mechanistic challenges and efficiencies.
Detailed Analysis of Acylation Reactions at the Amide Nitrogen
The most direct and efficient pathway to the target molecule is the N-acylation of ethyl N-methylglycinate with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanism:
The lone pair of electrons on the nitrogen atom of ethyl N-methylglycinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge.
The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
A base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. orgsyn.orgchemicalbook.com The use of a base is crucial as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic.
This reaction is typically high-yielding and proceeds rapidly under mild conditions, making it the preferred method for forming the N-acetyl bond in the target compound.
Investigation of Alpha-Halogenation Strategies and Selectivity
An alternative, though less direct, synthetic strategy would involve the synthesis of ethyl 2-(N-methylacetamido)acetate followed by a selective alpha-halogenation to introduce the chlorine atom. This reaction can be catalyzed by either acid or base. chemistrysteps.com
Acid-Catalyzed Halogenation: Under acidic conditions, the amide would first tautomerize to its enol form. This enol is the active nucleophile that attacks the halogen (e.g., Cl₂). libretexts.org This method typically results in mono-halogenation because the introduced electron-withdrawing halogen deactivates the product towards further enol formation. wikipedia.org
Base-Catalyzed Halogenation: In the presence of a base, an enolate is formed by deprotonating the alpha-carbon. chemistrysteps.com This enolate then attacks the halogen. A significant drawback of this method is the difficulty in stopping the reaction at mono-halogenation. The electron-withdrawing effect of the first halogen increases the acidity of the remaining alpha-protons, making the mono-halogenated product more reactive than the starting material. chemistrysteps.comwikipedia.org This often leads to polyhalogenated products.
Given the potential for side reactions and the difficulty in controlling selectivity, the alpha-halogenation of a pre-formed amide ester is a less favorable synthetic route compared to the direct acylation with chloroacetyl chloride.
Esterification Processes and Yield Optimization
This pathway becomes relevant if the synthesis starts with N-methylglycine, which is first acylated to form 2-(2-chloro-N-methylacetamido)acetic acid, followed by esterification with ethanol. The most common method for this transformation is the Fischer-Speier esterification.
Mechanism: This is an acid-catalyzed equilibrium reaction.
A strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
The nucleophilic oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
A proton transfer occurs, followed by the elimination of a water molecule.
Deprotonation of the resulting ester yields the final product and regenerates the acid catalyst.
Yield Optimization: Because Fischer esterification is an equilibrium process, its yield can be maximized by applying Le Chatelier's principle. This is typically achieved in one of two ways:
Using a large excess of one of the reactants, usually the less expensive one (ethanol).
Removing water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. google.com
While a viable route, it involves an additional step compared to starting with ethyl N-methylglycinate, but can be a cost-effective strategy for large-scale production.
| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |
|---|---|---|---|---|
| A: Direct Acylation | Nucleophilic Acyl Substitution | Ethyl N-methylglycinate, Chloroacetyl chloride | Direct, high-yielding, excellent selectivity | Higher initial cost of starting ester |
| B: Halogenation Last | Alpha-Halogenation | Ethyl 2-(N-methylacetamido)acetate, Cl₂ | Utilizes simpler acetylating agent | Poor selectivity, risk of polyhalogenation chemistrysteps.com |
| C: Esterification Last | Fischer Esterification | 2-(2-chloro-N-methylacetamido)acetic acid, Ethanol | Uses inexpensive N-methylglycine feedstock | Additional reaction step, equilibrium limitations |
Exploration of Alternative Synthetic Routes: Convergent vs. Linear Approaches
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions. For the target compound, a plausible linear route would commence with a simple precursor, such as sarcosine (N-methylglycine), and proceed step-by-step.
Route A: Esterification followed by Acylation.
Esterification: Sarcosine is first converted to its ethyl ester, ethyl 2-(methylamino)acetate (also known as ethyl sarcosinate). This is typically achieved via a Fischer esterification, reacting sarcosine with ethanol in the presence of an acid catalyst like hydrochloric acid or thionyl chloride.
Acylation: The resulting ethyl 2-(methylamino)acetate is then acylated using a chloroacetylating agent. A common and effective reagent for this transformation is chloroacetyl chloride, usually in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.
Route B: Acylation followed by Esterification.
Acylation: Sarcosine is first N-acylated with chloroacetyl chloride to form N-(chloroacetyl)sarcosine.
Esterification: The resulting carboxylic acid is then esterified using ethanol under acidic conditions to yield the final product.
For this compound, a convergent approach would involve:
Fragment A Synthesis: Preparation of ethyl 2-(methylamino)acetate from precursors like glycine (B1666218) or sarcosine. semanticscholar.org
Fragment B Preparation: Sourcing or preparing the acylating agent, chloroacetyl chloride.
Fragment Coupling: The final, and only, coupling step involves reacting Fragment A with Fragment B under optimized conditions.
Table 1: Comparison of Synthetic Strategies
| Parameter | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Strategy | Step-by-step modification of a single starting material. A → B → C → Product. | Independent synthesis of key fragments followed by a final coupling step. A → B; C → D; B + D → Product. wikipedia.org |
| Overall Yield | Generally lower, as it is the mathematical product of each step's yield. wikipedia.org | Generally higher, as the number of steps in the longest sequence is reduced. scholarsresearchlibrary.com |
| Purification | Can be complex, as impurities may carry over through multiple steps. | Often simpler, as key fragments are purified independently before the final coupling. |
| Efficiency | Less efficient for longer sequences due to compounding yield losses. | More efficient, especially for complex molecules, allowing for parallel workstreams. |
Optimization of Reaction Conditions
The critical step in the most likely synthetic route is the N-acylation of ethyl 2-(methylamino)acetate with chloroacetyl chloride. Optimization of this reaction is paramount for achieving high yield and purity.
The choice of solvent can significantly influence the rate and outcome of N-acylation reactions. Solvents affect the solubility of reactants, stabilize transition states, and can participate in the reaction mechanism. For the chloroacetylation of an amino ester, a range of solvents could be considered.
Aprotic Nonpolar Solvents (e.g., Hexanes): These are generally poor choices as the reactants, particularly the amino ester salt, may have limited solubility.
Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile, Ethyl Acetate): These are often the preferred solvents. They effectively dissolve both the amino ester and the acyl chloride without interfering with the reaction. Dichloromethane is a common choice for its inertness and ease of removal. prepchem.com
Protic Solvents (e.g., Water, Ethanol): While seemingly "green," these solvents can compete with the amine for the highly reactive chloroacetyl chloride, leading to hydrolysis or transesterification byproducts and thus lower yields of the desired amide. tandfonline.com However, reactions in aqueous systems, often using a biphasic setup with a base like sodium bicarbonate, can be successful and offer environmental benefits. tandfonline.comresearchgate.net
Solvent-Free Conditions: Some N-acylations can be performed neat (without solvent), which is an environmentally friendly approach. orientjchem.org This often requires careful temperature control to manage the exothermic nature of the reaction.
Table 2: Hypothetical Effect of Solvent on N-Chloroacetylation
| Solvent | Relative Reaction Rate | Potential Side Reactions | Typical Yield Range |
|---|---|---|---|
| Dichloromethane (DCM) | Fast | Minimal | High (>90%) |
| Tetrahydrofuran (THF) | Fast | Minimal | High (>90%) |
| Acetonitrile | Moderate-Fast | Minimal | Good-High (85-95%) |
| Water (biphasic) | Fast | Hydrolysis of acyl chloride | Moderate-High (70-90%) tandfonline.com |
| Solvent-Free | Very Fast | Potential for thermal degradation | Variable, can be very high orientjchem.org |
While the reaction between a secondary amine and a highly reactive acyl chloride is often rapid and uncatalyzed, the use of additives, particularly bases, is essential.
Brønsted Base Catalysis/Promotion: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it unreactive. Therefore, at least one equivalent of a non-nucleophilic base is required as an HCl scavenger. Tertiary amines like triethylamine (Et3N) or pyridine (B92270) are commonly used. tandfonline.com Inorganic bases such as sodium bicarbonate or potassium carbonate can also be employed, particularly in biphasic or aqueous systems. prepchem.com
Lewis Acid Catalysis: Lewis acids like iodine, zinc chloride (ZnCl₂), or aluminum chloride (AlCl₃) can catalyze N-acylation reactions. tandfonline.comresearchgate.net They function by coordinating to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. While effective, this is often unnecessary for highly reactive acyl chlorides and may complicate purification.
Brønsted Acid Catalysis: While counterintuitive for a reaction that consumes a base, certain Brønsted acids like acetic acid have been shown to catalyze N-acylation when using less reactive acylating agents like esters. rsc.orgresearchgate.net This proceeds through a different mechanism and is not typically relevant for reactions involving acyl chlorides.
Table 3: Performance of Common Bases/Catalysts for N-Acylation
| Catalyst/Base | Type | Function | Typical Loading | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Triethylamine (Et3N) | Brønsted Base | HCl Scavenger | 1.0 - 1.2 eq. | Good solubility in organic solvents. | Forms a salt that must be filtered or washed out. |
| Pyridine | Brønsted Base | HCl Scavenger | 1.0 - 1.2 eq. | Can also act as a nucleophilic catalyst. | Can be difficult to remove; toxic. |
| Sodium Bicarbonate (NaHCO₃) | Brønsted Base | HCl Scavenger | 1.5 - 2.0 eq. | Inexpensive, easy to remove with aqueous wash. prepchem.com | Limited solubility in organic solvents, requires vigorous stirring. |
| Iodine (I₂) | Lewis Acid | Activates Acyl Chloride | 0.1 eq. | Mild conditions, high efficiency. tandfonline.com | May not be necessary for reactive substrates. |
Temperature is a critical parameter in controlling reaction rate and selectivity.
Temperature: The N-acylation of amines with chloroacetyl chloride is typically a highly exothermic reaction. Consequently, reactions are often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the reaction rate, prevent the formation of byproducts from overheating, and ensure safety. prepchem.comorgsyn.org Running the reaction at 0 °C during the addition of the acyl chloride is a common strategy. Allowing the reaction to slowly warm to room temperature often ensures completion without compromising purity. High temperatures are generally avoided as they can promote side reactions or degradation of the product.
Pressure: For most liquid-phase batch syntheses of this type, the reaction is conducted at atmospheric pressure. Pressure is not a significant variable influencing the kinetics or thermodynamics of the reaction. nih.gov In specialized continuous-flow systems, elevated pressure might be used to allow for superheating of solvents, which can dramatically increase reaction rates, but this is less common for standard laboratory preparations. researchgate.nethep.com.cn
Table 4: Impact of Temperature on Reaction Profile
| Temperature | Reaction Rate | Purity/Byproduct Formation | Recommendation |
|---|---|---|---|
| -10 °C to 0 °C | Controlled, Moderate | High purity, minimal byproducts. prepchem.com | Ideal for controlled addition of reagents. |
| Room Temperature (~25 °C) | Fast | Generally good purity, slight risk of side reactions. | Suitable for stirring to completion after initial addition. |
| > 50 °C | Very Fast / Uncontrolled | Increased risk of byproduct formation and degradation. | Generally not recommended. |
The molar ratio of the reactants is crucial for maximizing conversion and minimizing waste.
Amine vs. Acylating Agent: A stoichiometry of 1:1 is theoretically required. In practice, a slight excess (e.g., 1.05 to 1.1 equivalents) of the chloroacetyl chloride is often used to ensure that the more valuable amino ester is fully consumed. tandfonline.com A large excess of the acylating agent should be avoided as it can lead to difficult purifications and potential side reactions.
Base Stoichiometry: The amount of base should be at least stoichiometric to the amount of HCl produced (i.e., one equivalent relative to the limiting reagent). An excess of the base (e.g., 1.1 to 1.5 equivalents) is often used to ensure the reaction medium remains basic and to drive the reaction to completion.
Purification and Isolation Techniques in Synthetic Procedures
Following the completion of the reaction, a systematic workup and purification procedure is required to isolate the pure this compound.
Reaction Quenching and Workup: The reaction is typically quenched by adding water or a dilute aqueous solution. This step serves to dissolve the hydrochloride salt byproduct (e.g., triethylammonium (B8662869) chloride) and hydrolyze any remaining chloroacetyl chloride.
Liquid-Liquid Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. chemicalbook.com The organic layer is separated, and the aqueous layer may be extracted several more times to maximize recovery.
Washing: The combined organic extracts are washed sequentially to remove impurities:
A wash with a dilute acid (e.g., 1 M HCl) removes any unreacted tertiary amine base.
A wash with a saturated sodium bicarbonate solution neutralizes any remaining acidic species.
A final wash with brine (saturated NaCl solution) removes the bulk of the dissolved water from the organic phase.
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. lookchem.com
Final Purification: Depending on the purity of the crude product and its physical state (solid or liquid), a final purification step is employed.
Recrystallization: If the product is a crystalline solid, recrystallization from a suitable solvent system is a highly effective method for achieving excellent purity. orgsyn.org
Column Chromatography: For non-crystalline solids or oils, purification is often achieved by silica (B1680970) gel column chromatography, eluting with a solvent system (e.g., a mixture of hexanes and ethyl acetate) that separates the product from any remaining starting materials or byproducts based on polarity.
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective method for purification on a larger scale.
The choice of purification method depends on the specific properties of the target compound and the nature of the impurities present.
Chromatographic Purification Methods: Column Chromatography, Flash Chromatography
Chromatographic techniques are powerful tools for purifying N-acylated amino acid esters from complex reaction mixtures. science.gov Column chromatography, including its more rapid variant, flash chromatography, separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent). rsc.org
For compounds structurally analogous to this compound, solvent systems of varying polarity are employed to achieve effective separation. Common eluents include mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate. rsc.org The polarity of the eluent mixture is typically optimized using thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities. For more polar N-acylated amino acid derivatives, systems like dichloromethane/methanol (B129727) may be used. reddit.com
Final purity analysis of the collected fractions is often accomplished by gas-liquid chromatography or high-performance liquid chromatography (HPLC). science.govnih.gov For N-acyl amino acid surfactants, reversed-phase HPLC has been used effectively after derivatization to aid detection. researchgate.net
Table 1: Examples of Chromatographic Conditions for Related N-Acyl Amino Acid Derivatives
| Compound Type | Stationary Phase | Eluent System | Detection Method | Reference |
|---|---|---|---|---|
| Imidazo pyridine analogues | Silica Gel | 60-90% Ethyl acetate in hexane | TLC | rsc.org |
| Orthogonally protected α-amino esters | Silica Gel | Ethyl acetate/hexanes (15:85) | TLC (UV active, vanillin (B372448) stain) | nih.gov |
| N-acyl-glycinate derivatives | Reversed-Phase C18 | Gradient Elution | HPLC/MS | researchgate.net |
| N, N-disubstituted glycine esters | Silica Gel | Not specified | Rapid Column Chromatography | google.com |
Crystallization and Recrystallization Protocols
Crystallization is a primary method for the purification of solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent decreases upon cooling, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. For N-chloroacetyl derivatives of amino acids and their esters, which are often solids, this method is particularly effective.
In a synthetic procedure analogous to the formation of the target compound, N-(Chloroacetyl)sarcosine, the resulting crude oil was successfully crystallized with the addition of a small amount of diethyl ether. prepchem.com Similarly, the related compound chloroacetylglycine ethyl ester was isolated as a solid precipitate from an aqueous reaction mixture, which was then purified by washing with ice water and air drying. prepchem.com
The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures. Common solvents for recrystallizing N-acyl amino acid derivatives include ethanol, ether, and mixtures involving petroleum ether. acs.orgnih.gov
Table 2: Crystallization Solvents for Structurally Related Compounds
| Compound | Crystallization Solvent(s) | Yield | Reference |
|---|---|---|---|
| N-(Chloroacetyl)sarcosine | Diethyl ether | 76% | prepchem.com |
| Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate | Ethanol | 80% | nih.gov |
| Benzenesulfonyl-d,l-leucylglycine Ethyl Ester | Ether and petroleum ether | Not specified | acs.org |
| Chloroacetylglycine ethyl ester | Isolated from water, washed with ice water | 41.7% | prepchem.com |
Distillation and Sublimation Techniques for Volatile Components
Distillation is a purification technique suitable for volatile and thermally stable liquid compounds. For derivatives of amino acid esters, high-vacuum distillation can be an effective method to separate the product from non-volatile impurities.
It has been demonstrated that butyl esters of benzenesulfonylated amino acids and even some N-benzenesulfonyl polypeptide esters can be distilled without decomposition under high vacuum. acs.org This suggests that this compound, if sufficiently volatile and stable, could potentially be purified by this method. Vacuum distillation is also employed to remove volatile reagents and solvents from a reaction mixture post-synthesis, as seen in the preparation of N-(Chloroacetyl)sarcosine where excess chloroacetyl chloride and ethyl acetate were removed under vacuum before crystallization of the product. prepchem.com
Sublimation, a phase transition from solid to gas without passing through a liquid phase, is a less common purification technique for this class of compounds and is generally applicable only to specific solids with suitable vapor pressure characteristics at temperatures below their melting points. There is limited literature describing sublimation for the purification of N-acyl amino acid esters.
Table 3: Distillation Applications for Related Amino Acid Esters
| Compound Type | Technique | Purpose | Reference |
|---|---|---|---|
| N-Acyl amino acid and polypeptide esters | High Vacuum Distillation | Product Purification | acs.org |
| N-(Chloroacetyl)sarcosine Synthesis | Vacuum Distillation | Removal of excess solvent and reagent | prepchem.com |
| Ethyl 2-chloroacetoacetate | Reduced Pressure Distillation | Product Purification | google.com |
| N, N-disubstituted glycine esters | Reduced Pressure Distillation | Product Purification | google.com |
Membrane-Based Separation Technologies in Downstream Processing
Membrane-based separation technologies, such as nanofiltration and pervaporation, are advanced methods used in downstream processing, often for large-scale industrial applications. These techniques separate molecules based on size, charge, or affinity through a semi-permeable membrane.
While these technologies are widely applied for tasks like solvent exchange, desalting, or the separation of amino acids from aqueous or fermentation broths, their application for the specific purification of a small-molecule final product like this compound from a complex organic reaction mixture is not well-documented in scientific literature. nih.gov Research in this area tends to focus on the recovery of amino acids themselves or the separation of simple esters, like ethyl acetate, from aqueous solutions, rather than the purification of complex, multi-functionalized derivatives. nih.gov Therefore, for laboratory-scale synthesis and purification of the title compound, traditional methods like chromatography and crystallization remain the most relevant and commonly reported techniques.
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy serves as a cornerstone for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Spectral Analysis for Proton Environment Mapping
The ¹H NMR spectrum of ethyl 2-(2-chloro-N-methylacetamido)acetate is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl ester moiety would give rise to a characteristic triplet and quartet pattern. The methyl group attached to the nitrogen and the two methylene (B1212753) groups would each produce a singlet.
Based on the analysis of similar compounds, the expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are as follows:
Ethyl Group (Ester): A triplet for the methyl protons (-CH₃) is expected around δ 1.2-1.3 ppm, coupled to the adjacent methylene protons. The methylene protons (-OCH₂-) would appear as a quartet further downfield, typically in the range of δ 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom.
N-Methyl Group: The three protons of the methyl group attached to the nitrogen atom (-N-CH₃) are expected to produce a singlet around δ 3.0 ppm.
Methylene Group (Glycinate): The protons of the methylene group of the glycinate (B8599266) backbone (-N-CH₂-C=O) would likely appear as a singlet in the region of δ 4.0 ppm.
Methylene Group (Chloroacetyl): The protons of the methylene group adjacent to the chlorine atom (Cl-CH₂-C=O) are anticipated to be the most deshielded among the methylene groups, with a singlet appearing around δ 4.0-4.3 ppm.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₂CH₃ | 1.2 - 1.3 | Triplet |
| -N-CH₃ | ~3.0 | Singlet |
| -N-CH₂ -C=O | ~4.0 | Singlet |
| Cl-CH₂ -C=O | 4.0 - 4.3 | Singlet |
¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. For this compound, seven distinct carbon signals are expected.
The predicted chemical shifts for the carbon atoms are:
Ethyl Group Carbons: The methyl carbon (-OCH₂C H₃) is expected to resonate at approximately δ 14 ppm. The methylene carbon (-OC H₂CH₃) will be further downfield, around δ 61 ppm.
N-Methyl Carbon: The carbon of the N-methyl group (-N-C H₃) is predicted to appear in the range of δ 39-40 ppm.
Methylene Carbons: The glycinate methylene carbon (-N-C H₂-C=O) is expected around δ 54 ppm, while the chloroacetyl methylene carbon (Cl-C H₂-C=O) will likely be in a similar region.
Carbonyl Carbons: The two carbonyl carbons (amide and ester) will be the most deshielded, appearing in the range of δ 167-171 ppm. The amide carbonyl is generally found slightly upfield compared to the ester carbonyl.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂C H₃ | ~14 |
| -N-C H₃ | 39 - 40 |
| -N-C H₂-C=O | ~54 |
| Cl-C H₂-C=O | ~54 |
| -OC H₂CH₃ | ~61 |
| Amide C =O | 167 - 171 |
Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR and to elucidate the connectivity of atoms, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming their coupling and proximity in the structure. libretexts.org No other cross-peaks are expected as the other proton signals are singlets.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC or HMQC spectrum would show correlations between the proton signals and their corresponding carbon signals, allowing for unambiguous assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the N-methyl group would show a correlation to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to study the preferred conformation of the molecule, for example, by observing through-space interactions between the N-methyl protons and the glycinate methylene protons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Amide, Ester, and C-Cl Bonds
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the amide, ester, and carbon-chlorine bonds.
Amide Group: A strong absorption band for the amide C=O stretching vibration is expected in the region of 1630-1680 cm⁻¹.
Ester Group: The ester C=O stretch will also be a strong band, typically appearing at a higher frequency than the amide carbonyl, in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1000-1300 cm⁻¹ region.
C-Cl Bond: The stretching vibration of the carbon-chlorine bond is expected to give rise to a medium to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | C=O stretch | 1630 - 1680 |
| Ester | C=O stretch | 1735 - 1750 |
| Ester | C-O stretch | 1000 - 1300 |
| Alkyl C-H | C-H stretch | 2850 - 3000 |
Analysis of Hydrogen Bonding and Conformational Effects
While this compound does not have any traditional hydrogen bond donors (like N-H or O-H), weak intramolecular interactions can influence the vibrational frequencies of the carbonyl groups. The conformation of the N-acyl group relative to the ester can affect the electronic environment and thus the position of the C=O stretching bands. Studies on related N-acyl amino acid esters have shown that these molecules can exist in different conformational states in solution. acs.org The presence of multiple C=O bands in the IR spectrum could indicate the existence of different conformers in equilibrium. The polarity of the solvent can also influence the position of these bands due to dipole-dipole interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₁₂ClNO₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of a chlorine atom results in a characteristic isotopic pattern, with two major peaks separated by approximately 2 Da, corresponding to the ³⁵Cl and ³⁷Cl isotopes. The relative intensity of these peaks (roughly 3:1) provides strong evidence for the presence of a single chlorine atom in the molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₂ClNO₃ |
| Average Molecular Weight | 193.63 g/mol |
| Monoisotopic Mass [M]⁺ (with ³⁵Cl) | 193.05057 Da |
| Monoisotopic Mass [M]⁺ (with ³⁷Cl) | 195.04762 Da |
| Protonated Ion [M+H]⁺ (with ³⁵Cl) | 194.05840 Da |
| Protonated Ion [M+H]⁺ (with ³⁷Cl) | 196.05545 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the atoms within the molecule. Plausible fragmentation pathways often involve the cleavage of the ester and amide functional groups, which are the most labile parts of the structure.
Key fragmentation patterns are expected to include:
Neutral loss of ethylene (B1197577) (C₂H₄): Resulting from the cleavage within the ethyl ester group.
Neutral loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ethoxy group with a hydrogen rearrangement.
Cleavage of the amide bond: Leading to fragments corresponding to the chloroacetyl and the N-methylglycine ethyl ester moieties.
Loss of the chloroacetyl group: A significant fragmentation pathway leading to the protonated ethyl 2-(methylamino)acetate ion.
| Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure / Description |
|---|---|---|
| 166.06 | C₂H₄ (28.03 Da) | Loss of ethylene from the ethyl ester |
| 148.05 | C₂H₅OH (46.01 Da) | Loss of ethanol from the ethyl ester |
| 118.08 | C₂H₂ClO (77.98 Da) | Loss of the chloroacetyl group |
| 102.06 | C₄H₆ClO (105.01 Da) | Cleavage yielding the protonated N-methyl chloroacetamide moiety |
Ionization Techniques: Electrospray Ionization (ESI), Electron Ionization (EI)
The choice of ionization technique is crucial for the successful mass spectrometric analysis of the target compound.
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing this compound, which is a moderately polar molecule. In positive ion mode, it readily forms the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. ESI is the preferred method for coupling with liquid chromatography (LC-MS) and for detailed MS/MS studies due to the stability of the generated precursor ion.
Electron Ionization (EI): This is a high-energy, hard ionization technique typically coupled with Gas Chromatography (GC-MS). EI would cause extensive fragmentation of this compound. The molecular ion peak [M]⁺ may be weak or entirely absent. However, the resulting fragmentation pattern is highly reproducible and can serve as a fingerprint for identification by comparison with spectral libraries. The fragmentation would be governed by the principles of radical cation chemistry, including alpha-cleavages adjacent to the carbonyl and nitrogen groups.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
|---|---|---|
| Ion Formation | Radical Cation [M]⁺ | Protonated Molecule [M+H]⁺ or Adducts [M+Na]⁺ |
| Fragmentation | Extensive, complex fragmentation pattern | Minimal fragmentation, easily controlled |
| Molecular Ion | Often weak or absent | Strong, abundant base peak |
| Coupling | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
Chromatographic Techniques for Purity Profiling and Quantitative Analysis
Chromatographic methods are essential for separating this compound from starting materials, by-products, and degradation products. This separation allows for accurate purity assessment and quantitative analysis.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The suitability of GC for this compound would depend on its thermal stability; degradation in the hot injector or column is a potential issue. If the compound is sufficiently stable, GC-MS can provide excellent separation and identification of volatile impurities. A typical method would utilize a non-polar or mid-polarity capillary column.
| Parameter | Typical Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (EI mode, scan range 40-400 amu) |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity determination and quantification of pharmaceutical compounds and synthetic intermediates like this compound. Reversed-phase HPLC would be the method of choice.
Detection Methods:
UV-Vis and Photodiode Array (PDA): The amide and ester carbonyl groups in the molecule will exhibit UV absorbance at low wavelengths (around 200-220 nm). A PDA detector is particularly useful as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and distinguish the main compound from impurities.
Evaporative Light Scattering Detector (ELSD): This is a quasi-universal detector that is useful for detecting compounds that lack a strong UV chromophore. It is a mass-based detector and provides a more uniform response for the parent compound and its impurities, making it valuable for comprehensive purity profiling.
| Parameter | Typical Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA (210 nm) or ELSD (Drift Tube: 50 °C, Nebulizer Gas: N₂) |
Chiral Chromatography for Enantiomeric Purity Assessment
An analysis of the molecular structure of this compound indicates that the compound is achiral. It does not possess a stereocenter, which is a carbon atom bonded to four different substituent groups. As a result, the molecule does not exist as a pair of non-superimposable mirror images, known as enantiomers. Therefore, chiral chromatography, a technique used to separate enantiomers, is not applicable for the assessment of its purity.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves to verify its stoichiometry. For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₇H₁₂ClNO₃, and its molecular weight of 193.63 g/mol . The calculated values provide a benchmark for experimental verification of the purity of a synthesized sample. While specific experimental data for this compound is not widely reported in publicly available literature, the theoretical values are presented below.
| Element | Symbol | Atomic Mass (amu) | Count | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 43.42 |
| Hydrogen | H | 1.008 | 12 | 6.24 |
| Chlorine | Cl | 35.453 | 1 | 18.31 |
| Nitrogen | N | 14.007 | 1 | 7.23 |
| Oxygen | O | 15.999 | 3 | 24.79 |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any published studies on the X-ray crystallographic analysis of this compound. Consequently, detailed information regarding its solid-state structure, including bond lengths, bond angles, and packing arrangements in the crystal lattice, is not available at present.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
There are no reported single-crystal X-ray diffraction studies for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within a molecule and its absolute configuration if chiral. As the compound is achiral, the determination of absolute configuration is not relevant. However, single-crystal X-ray diffraction would provide precise information on its molecular conformation in the solid state. Without such studies, the conformation of the molecule remains unconfirmed by experimental means.
Powder X-ray Diffraction for Polymorphism Studies
The investigation of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, is typically carried out using powder X-ray diffraction (PXRD). Each polymorph exhibits a unique PXRD pattern. A search of existing literature reveals no published powder X-ray diffraction data for this compound. Therefore, it is not known whether this compound exhibits polymorphism, and no characterization of different crystalline forms has been reported.
Chemical Reactivity, Derivatization, and Transformation Studies
Reactions at the Ester Moiety
The ethyl ester group is a classic carboxylic acid derivative that participates in a variety of nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the carboxyl end of the molecule.
Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: When heated in the presence of water and a strong acid catalyst (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to form 2-(2-chloro-N-methylacetamido)acetic acid and ethanol (B145695). This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the products.
Base-Mediated Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible hydrolysis. The reaction yields ethanol and the corresponding carboxylate salt, for instance, sodium 2-(2-chloro-N-methylacetamido)acetate. The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is thermodynamically favorable.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used as the solvent, or the lower-boiling alcohol product (in this case, ethanol) is removed by distillation. wikipedia.org For example, reacting the parent compound with methanol (B129727) and a catalytic amount of acid would produce methyl 2-(2-chloro-N-methylacetamido)acetate.
| Alcohol Reactant | Catalyst | Product |
|---|---|---|
| Methanol | H⁺ or CH₃O⁻ | Mthis compound |
| Isopropanol | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 2-(2-chloro-N-methylacetamido)acetate |
| Benzyl Alcohol | H⁺ or C₆H₅CH₂O⁻ | Benzyl 2-(2-chloro-N-methylacetamido)acetate |
The ester group can be reduced to a primary alcohol using powerful reducing agents. libretexts.org
Reduction to Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to an alcohol. libretexts.orgucalgary.ca Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough for this transformation. libretexts.org The reaction of this compound with LiAlH₄ would reduce the ester functionality to a primary alcohol, yielding 2-(2-chloro-N-methylacetamido)ethan-1-ol.
Complete Reduction: It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce the amide and the alkyl chloride functionalities. masterorganicchemistry.com Therefore, exhaustive reduction with LiAlH₄ would likely lead to the concurrent reduction of the ester to a primary alcohol, the N-methylacetamide to an N-methylethylamine, and the chloro group to a hydrogen, resulting in a more complex amino alcohol product.
The alkoxy group of the ester can be displaced by nitrogen nucleophiles to form various C-N bonds.
Formation of Amides (Ammonolysis): The reaction with ammonia (B1221849), typically in an alcoholic solution, converts the ester into the corresponding primary amide, 2-(2-chloro-N-methylacetamido)acetamide. Similarly, primary or secondary amines can be used to generate N-substituted amides.
Formation of Hydrazides (Hydrazinolysis): Treatment with hydrazine (B178648) (N₂H₄), often in an alcohol solvent, readily converts the ester into its corresponding acyl hydrazide, 2-(2-chloro-N-methylacetamido)acetohydrazide. rsc.orgnih.gov This transformation is particularly useful in peptide chemistry, as the resulting hydrazide can be converted into a reactive acyl azide (B81097) intermediate for peptide bond formation. rsc.org
Reactivity of the Alpha-Chloro Substituted Amide
The chloroacetyl group provides a highly reactive electrophilic center at the carbon atom bearing the chlorine. This site is prone to attack by a wide array of nucleophiles.
The chlorine atom on the carbon alpha to the amide carbonyl is an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism. libretexts.org This reactivity allows for the introduction of diverse functionalities into the molecule. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net
Key examples of nucleophilic substitution include:
Reaction with Azide: Sodium azide (NaN₃) readily displaces the chloride to form ethyl 2-(2-azido-N-methylacetamido)acetate. The resulting azide can be further reduced to an amine, providing a route to α-amino acid derivatives.
Reaction with Thiols: Thiolates (RS⁻), generated from thiols and a base, are potent nucleophiles that react to form thioethers. For instance, reaction with cysteine or glutathione (B108866) would result in the displacement of chlorine by the sulfur atom. acs.org
Reaction with Cyanide: Nucleophilic attack by cyanide ions (e.g., from KCN or NaCN) yields the corresponding α-cyano derivative, ethyl 2-(2-cyano-N-methylacetamido)acetate.
Finkelstein Reaction: Using a salt like sodium iodide (NaI) in acetone (B3395972) can replace the chlorine with iodine, yielding ethyl 2-(2-iodo-N-methylacetamido)acetate. The iodo-derivative is even more reactive toward nucleophiles than the starting chloro compound.
| Nucleophile | Reagent Example | Product Name |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Ethyl 2-(2-azido-N-methylacetamido)acetate |
| Thiolate (RS⁻) | Thiophenol (C₆H₅SH) + Base | Ethyl 2-(N-methyl-2-(phenylthio)acetamido)acetate |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethyl 2-(2-cyano-N-methylacetamido)acetate |
| Iodide (I⁻) | Sodium Iodide (NaI) | Ethyl 2-(2-iodo-N-methylacetamido)acetate |
| Amine (R₂NH) | Diethylamine ((C₂H₅)₂NH) | Ethyl 2-(2-(diethylamino)-N-methylacetamido)acetate |
When treated with a suitable base, this compound can undergo an elimination reaction to form an α,β-unsaturated amide, also known as a dehydroalanine (B155165) derivative. libretexts.org This reaction typically follows an E2 mechanism, which requires a strong, non-nucleophilic base to abstract a proton from the α-carbon of the glycine (B1666218) backbone, leading to the concurrent expulsion of the chloride ion.
The product of this elimination is ethyl 2-(N-methylacrylamido)acetate. Dehydroalanine residues are valuable synthetic intermediates, acting as Michael acceptors for the conjugate addition of nucleophiles to create various β-substituted α-amino acids. nih.govacs.org They are also found in a number of natural products. nih.gov
Rearrangement Reactions Involving the Chloro- and Amide Functions
In related N-chloroacetyl derivatives of amino acids and peptides, base-assisted cyclization is a known transformation pathway. For instance, N-chloroacetyl dipeptide derivatives have been shown to undergo intramolecular cyclization to form piperazinedione structures. This suggests that under basic conditions, the amide nitrogen of this compound could potentially act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a heterocyclic ring system. The specific conditions for such a reaction would be crucial in determining the product distribution.
Table 1: Potential Intramolecular Cyclization Products from this compound
| Proposed Reactant | Reagent/Condition | Potential Product(s) | Notes |
| This compound | Strong, non-nucleophilic base | N-methyl-2,5-dioxopiperazine-1-carboxylate | This would involve an initial intramolecular cyclization followed by subsequent reactions. The feasibility is speculative. |
| This compound | Base | 3-methyl-4-oxo-oxazolidine-2-ylidene)acetic acid ethyl ester | A potential 5-membered ring closure involving the amide oxygen, though less common for N-alkylated amides. |
Reactions at the Amide Nitrogen and Methyl Group
The amide functionality in this compound presents several avenues for chemical transformation, including reactions at the nitrogen and the N-methyl group.
The nitrogen atom of an N-substituted amide is generally considered to be a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com Consequently, direct N-alkylation or N-acylation of the amide nitrogen in this compound under neutral conditions is expected to be challenging. semanticscholar.org
To enhance the nucleophilicity of the amide nitrogen, deprotonation with a strong base is typically required to form the corresponding amidate anion. stackexchange.com Reagents such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed for this purpose. echemi.com The resulting amidate can then react with an alkylating or acylating agent.
It is important to note that O-alkylation or O-acylation can be a competing reaction pathway, leading to the formation of an imino ether or an imide, respectively. The ratio of N- to O-functionalization is highly dependent on the substrate, reaction conditions (including the base, solvent, and temperature), and the nature of the electrophile. scientificupdate.com In some cases, internal catalysis, for instance with a pyridine (B92270) ring, has been utilized to facilitate N-acylation of amides. semanticscholar.org
Table 2: General Conditions for N-Alkylation and N-Acylation of Amides
| Reaction Type | Reagents | Solvent | General Observations |
| N-Alkylation | Strong base (e.g., NaH, n-BuLi), Alkyl halide | THF, DMF | Requires a strong base to deprotonate the amide. stackexchange.com O-alkylation can be a side reaction. scientificupdate.com |
| N-Acylation | Strong base, Acyl chloride/anhydride | Aprotic solvents | Can be facilitated by internal nucleophilic catalysis in certain substrates. semanticscholar.org |
The reduction of the amide bond in this compound would lead to the corresponding amine, ethyl 2-(2-chloro-N-methylamino)acetate. Amide reduction is a synthetically useful transformation but typically requires powerful reducing agents due to the low reactivity of the amide carbonyl group. wordpress.com
Common reagents for amide reduction include metal hydrides such as lithium aluminum hydride (LiAlH₄). ucalgary.ca The reaction generally proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion intermediate. A second hydride addition then yields the amine. ucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or THF, followed by an aqueous workup. ucalgary.ca
Catalytic hydrogenation of amides is also possible but often requires harsh conditions (high pressure and temperature) and specific catalysts. The development of milder and more selective catalytic systems is an active area of research. organic-chemistry.org It is important to consider that the chloro-substituent in this compound might also be susceptible to reduction under certain hydrogenation conditions.
Table 3: Common Methods for Amide Reduction
| Reagent/Catalyst | Typical Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Amine | A powerful and common reagent for amide reduction. ucalgary.ca |
| Borane (BH₃) complexes | THF | Amine | Another effective reagent for amide reduction. |
| Catalytic Hydrogenation | High pressure H₂, high temperature, metal catalyst (e.g., Ru, Rh) | Amine | Conditions can be harsh and may affect other functional groups. organic-chemistry.org |
The N-methyl group in this compound could potentially participate in free radical reactions. The C-H bonds of the N-methyl group can undergo homolytic cleavage to form a nitrogen-stabilized carbon-centered radical. This process is typically initiated by radical initiators or by photolysis.
Studies on N-alkyl amides have shown that the α-C-H bonds on the N-alkyl group can be susceptible to radical abstraction. nih.gov For instance, N-haloamides can be a source of amido-radicals which can undergo intramolecular hydrogen atom transfer (HAT) from a C-H bond, leading to the formation of a carbon-centered radical. journals.co.za This carbon radical can then undergo further reactions, such as cyclization or reaction with a halogen source. journals.co.za
In the context of this compound, a radical initiator could lead to the abstraction of a hydrogen atom from the N-methyl group. The resulting radical could then potentially undergo intramolecular cyclization or intermolecular reactions, depending on the reaction conditions and the presence of other reagents. Free-radical addition reactions to unsaturated systems are also a possibility if an appropriate radical is generated in the presence of an alkene or alkyne. wikipedia.orglibretexts.orgpharmaguideline.com
Table 4: Potential Radical Reactions Involving the N-Methyl Group
| Reaction Type | Initiator/Reagent | Potential Intermediate | Possible Outcome |
| Hydrogen Atom Abstraction | Radical initiator (e.g., AIBN, benzoyl peroxide) | N-methylene radical | Intramolecular cyclization or intermolecular reaction |
| Intramolecular HAT | From an N-centered radical (hypothetical) | N-methylene radical | Formation of a new C-C or C-heteroatom bond |
Stereoselective Transformations and Asymmetric Synthesis (if applicable)
As this compound is a prochiral molecule, the potential for stereoselective transformations exists, particularly in reactions that create a new stereocenter.
While no specific diastereoselective or enantioselective reactions involving this compound have been reported, the principles of asymmetric synthesis can be applied to predict potential transformations. For instance, the reduction of a carbonyl group or the addition to an imine derived from this compound could be rendered stereoselective by the use of chiral reagents or catalysts. researchgate.netyoutube.com
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. youtube.com For example, the hydrogenation of a related α,β-unsaturated derivative of this compound could potentially be achieved with high enantioselectivity using a chiral transition metal catalyst. Similarly, enantioselective alkylation of an enolate derived from this compound could lead to the formation of a chiral product. The synthesis of nonnatural α-amino acid derivatives often employs catalytic, enantioselective alkylation of α-imino esters. researchgate.net
Given the lack of experimental data, the feasibility and stereochemical outcome of such reactions remain speculative. Further research would be required to develop stereoselective transformations for this specific substrate.
Table 5: Hypothetical Stereoselective Transformations
| Reaction Type | Chiral Influence | Potential Chiral Product |
| Asymmetric Hydrogenation (of a derived enamide) | Chiral catalyst (e.g., Rh-BINAP) | Chiral α-amino acid derivative |
| Enantioselective Alkylation (of the corresponding enolate) | Chiral phase-transfer catalyst or chiral ligand | Chiral α-substituted amino acid derivative |
| Diastereoselective Addition to a derived imine | Chiral nucleophile or chiral Lewis acid | Chiral amine product |
Application of Chiral Auxiliaries and Catalysts
The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. For a prochiral substrate like this compound, the application of chiral auxiliaries and catalysts is a key strategy to achieve stereoselective transformations.
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and ideally recycled. While specific documented applications of chiral auxiliaries directly attached to this compound are not prevalent in the reviewed literature, the principles of their use with structurally similar α-halo-N-acylamino esters provide a clear precedent.
For instance, oxazolidinones, often referred to as Evans auxiliaries, are widely employed for the stereoselective alkylation of N-acylated compounds. wikipedia.orgsigmaaldrich.com In a hypothetical application to the target molecule, the N-methylacetamido group could be replaced by a chiral oxazolidinone auxiliary. The resulting chiral imide would then direct the substitution of the chloro group by a nucleophile to one of the two faces of the molecule, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. The stereochemical outcome is typically governed by the steric hindrance imposed by the substituents on the chiral auxiliary, which blocks one of the enantiotopic faces of the enolate intermediate from the incoming electrophile.
Chiral Catalysts:
Chiral catalysts offer an often more atom-economical approach to asymmetric synthesis, as they can generate large quantities of a chiral product from a small amount of the catalyst. researchgate.netfrontiersin.org These catalysts can be broadly categorized into chiral metal complexes and organocatalysts.
In the context of reactions involving this compound, a chiral catalyst could be employed to control the stereochemistry of a nucleophilic substitution at the α-carbon. For example, a chiral phase-transfer catalyst could be used in the alkylation of the enolate derived from the substrate. austinpublishinggroup.com These catalysts, often chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, form a chiral ion pair with the enolate, which then reacts with an electrophile in a stereocontrolled manner.
Another potential application involves the use of chiral Lewis acid catalysts to activate the chloroacetamide moiety towards nucleophilic attack, thereby influencing the stereochemical course of the reaction. While specific data tables for the application of these methods to this compound are not available in the current literature, the general effectiveness of these strategies with similar substrates is well-established.
| Catalyst Type | General Substrate Class | Typical Reaction | Potential Application to Target Compound |
| Chiral Oxazolidinone | N-Acyl Imines | Asymmetric Alkylation | Stereoselective substitution of the chlorine atom |
| Chiral Phase-Transfer Catalyst | Glycine Derivatives | Asymmetric Alkylation | Enantioselective introduction of a substituent at the α-position |
| Chiral Lewis Acid | α-Halo Esters | Asymmetric Nucleophilic Substitution | Stereocontrolled displacement of the chlorine atom |
Cascade Reactions and Multi-Component Transformations
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. researchgate.net Similarly, multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govrsc.orgnih.govmdpi.com These strategies are highly valued for their efficiency in building molecular complexity from simple precursors.
While specific cascade or multi-component reactions initiated by or incorporating this compound are not extensively detailed in the surveyed scientific literature, its bifunctional nature—possessing both an electrophilic chloroacetyl group and a nucleophilic nitrogen (after potential deprotonation)—makes it a plausible candidate for such transformations.
A hypothetical cascade reaction could be initiated by the substitution of the chlorine atom, followed by an intramolecular cyclization involving the ester or amide functionality. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring system in a single synthetic operation.
In the realm of multi-component reactions, the Ugi reaction is a well-known example that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While the direct participation of this compound in a classical Ugi reaction is unlikely, its structural motifs could be incorporated into novel MCRs. For instance, it could potentially act as the carboxylic acid component if hydrolyzed, or as a building block in the design of new isocyanide-based MCRs.
The development of novel cascade and multi-component reactions involving this compound would be a valuable contribution to synthetic methodology, enabling the rapid construction of complex molecular architectures.
| Reaction Type | General Principle | Potential Role of Target Compound | Expected Product Class |
| Cascade Reaction | Sequential transformations in one pot | As a bifunctional starting material | Heterocyclic compounds |
| Multi-Component Reaction | Three or more reactants combine in one pot | As a building block or precursor to a reactant | Complex acyclic or heterocyclic structures |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the conformational landscape of flexible molecules like ethyl 2-(2-chloro-N-methylacetamido)acetate.
The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. DFT calculations can be employed to identify the most stable conformers and to determine their relative energies. For instance, a conformational analysis of a similar compound, Ac-azaXaa-Pro-NHMe, revealed that the most stable conformations are stabilized by intramolecular hydrogen bonds. mdpi.com Similar studies on N-substituted diacetamides have also highlighted the importance of considering various conformers in theoretical analyses. mdpi.com For this compound, DFT calculations would likely involve systematically rotating the bonds around the amide and ester groups to map out the potential energy surface and identify the global and local energy minima.
Below is an illustrative data table showing hypothetical relative energies of different conformers of this compound, as would be obtained from DFT calculations.
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
| A | 180° (trans) | 0.00 |
| B | 0° (cis) | 3.50 |
| C | 60° (gauche) | 1.20 |
| D | -60° (gauche) | 1.25 |
Hartree-Fock (HF) and Post-HF Methods for Energy Calculations
The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less expensive than more advanced methods, HF does not fully account for electron correlation, which is the interaction between electrons. wikipedia.org Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation, thereby providing more accurate energy calculations. wikipedia.orgntnu.no
For this compound, HF calculations can provide a reasonable initial geometry and a baseline for the total electronic energy. However, for higher accuracy, especially in predicting reaction energies and activation barriers, post-HF methods would be necessary. The choice of method often represents a trade-off between desired accuracy and computational feasibility.
An example of how these methods compare in calculating the total electronic energy for a molecule like this compound is presented in the hypothetical table below.
| Method | Basis Set | Total Electronic Energy (Hartree) |
| Hartree-Fock | 6-31G(d) | -1234.5678 |
| MP2 | 6-31G(d) | -1235.1234 |
| CCSD(T) | 6-31G(d) | -1235.4321 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. rsc.org
For this compound, the HOMO is expected to be localized on the amide nitrogen and the oxygen atoms of the carbonyl groups, which are the most electron-rich centers. The LUMO is likely to be centered on the carbon atom of the chloroacetyl group and the carbonyl carbons, which are the most electrophilic sites. An analysis of the HOMO and LUMO energies and their spatial distribution can predict how the molecule will interact with other reagents.
A representative data table for the FMOs of this compound is shown below.
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |
| HOMO | -9.5 | N(amide), O(carbonyls) |
| LUMO | 1.2 | C(chloroacetyl), C(carbonyls) |
| HOMO-LUMO Gap | 10.7 | - |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates, transition states, and the elementary steps of a reaction.
Computational Elucidation of Elementary Steps in Synthetic Pathways
The synthesis of this compound likely involves the N-acylation of an amino acid ester. Computational studies can model this reaction to determine the most plausible pathway. For example, a DFT study on amide bond formation revealed that the reaction can proceed through a concerted or a stepwise mechanism, and the presence of a catalyst can significantly alter the preferred pathway. rsc.org Similar investigations into dehydrogenative amide bond formation have identified key intermediates and transition states, providing a detailed picture of the reaction progress. acs.org
For the synthesis of this compound, computational modeling could explore the nucleophilic attack of the methylamino group on 2-chloroacetyl chloride. This would involve locating the transition state for this step and any potential intermediates, such as a tetrahedral intermediate.
Kinetic and Thermodynamic Parameters for Reaction Rates and Equilibria
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, it is possible to calculate important kinetic and thermodynamic parameters. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the position of the equilibrium. scirp.org Kinetic parameters, primarily the activation energy (Ea) or activation Gibbs free energy (ΔG‡), determine the rate of the reaction. scirp.orgnih.gov
A hypothetical data table summarizing the calculated kinetic and thermodynamic parameters for a key step in the synthesis of this compound is provided below.
| Parameter | Value | Units |
| Activation Energy (Ea) | 15.2 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -25.7 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -20.1 | kcal/mol |
Spectroscopic Property Prediction and Validation
The prediction of spectroscopic properties through computational methods offers a powerful tool for the characterization of molecules, providing insights that complement experimental data. For this compound, computational techniques can be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, aiding in its structural elucidation and vibrational analysis.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is a cornerstone of computational spectroscopy. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, often combined with various basis sets, are utilized to calculate the magnetic shielding tensors of atomic nuclei. These tensors are then converted into chemical shifts, typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | 1.25 | 14.2 |
| CH₂ (ethyl) | 4.20 | 61.5 |
| C=O (ester) | - | 169.0 |
| CH₂ (acetate) | 4.10 | 50.0 |
| N-CH₃ | 3.10 | 35.0 |
| C=O (amide) | - | 167.5 |
Note: These values are illustrative and would require actual computational studies for validation.
Simulation of IR and Raman Spectra
Computational chemistry allows for the simulation of vibrational spectra, such as IR and Raman, which arise from the quantized vibrational modes of a molecule. These simulations are typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. The intensities of IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.
A computational analysis of this compound would provide a set of vibrational frequencies and their corresponding IR and Raman intensities. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. For instance, characteristic peaks for the C=O stretching of the ester and amide groups, C-N stretching, and C-Cl stretching would be predicted.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretching | ~1740 |
| C=O (amide) | Stretching | ~1680 |
| C-O (ester) | Stretching | ~1200 |
| C-N (amide) | Stretching | ~1400 |
Note: These are typical frequency ranges and actual values would be determined by computational calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment.
Conformational Sampling and Rotational Isomerism
This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the motion of the molecule over time, allowing for the identification of low-energy conformers and the barriers to rotation between them. This is crucial for understanding the molecule's flexibility and its preferred shapes in different environments. The rotation around the amide C-N bond, for instance, is known to have a significant energy barrier and can lead to the existence of distinct rotational isomers (rotamers).
Solvation Effects and Intermolecular Interactions
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. For this compound, simulations in various solvents (e.g., water, ethanol (B145695), chloroform) would reveal information about the formation of hydrogen bonds, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules. This is critical for understanding its solubility and reactivity in different media.
Structure-Reactivity Relationship (SAR) Studies through Computational Modeling
Computational modeling is a valuable tool in establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its reactivity or biological activity. For this compound, computational methods can be used to calculate various molecular descriptors that are indicative of its reactivity. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap can provide insights into the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of negative electrostatic potential, while the hydrogen atoms and the carbon attached to the chlorine would be regions of positive potential.
Calculated pKa: The acidity or basicity of different sites in the molecule can be computationally predicted, which is a key factor in its chemical reactivity.
By systematically modifying the structure of this compound in silico and calculating these descriptors, a computational SAR study could be performed to predict how changes in its structure would affect its reactivity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
| Water |
| Ethanol |
Role As a Key Synthetic Intermediate in Complex Organic Synthesis
Precursor to Heterocyclic Compounds
The electrophilic carbon of the chloroacetyl group and the nucleophilic potential of the amide nitrogen and adjacent methylene (B1212753) group (once deprotonated) make ethyl 2-(2-chloro-N-methylacetamido)acetate an ideal precursor for various heterocyclic systems.
Synthesis of Pyrroles, Oxazoles, Thiazoles, and Other Five-Membered Heterocycles
The compound serves as a versatile C-C-N synthon for the construction of five-membered heterocycles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming thiazole rings. In a representative reaction, an α-halocarbonyl compound reacts with a thioamide. This compound, as an α-haloamide derivative, can react with thioamides like thiourea (B124793) to yield aminothiazole derivatives. ijcmas.com The reaction proceeds via initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is highly efficient for producing substituted 2-aminothiazoles, which are prevalent motifs in medicinal chemistry. ijcmas.comresearchgate.net
Table 1: Representative Hantzsch Thiazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| This compound | Thiourea | Reflux in DMF or Ethanol (B145695) | 2-Amino-thiazole derivative |
| N-chloroacetyl substituted amides | Thiourea | Reflux, DMF | N-(2-aminothiazol) substituted amides ijcmas.com |
Oxazoles: Oxazoles can be synthesized through methods like the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of N-acyl-α-amino ketones. While the subject compound is not a ketone, its N-acylamino ester structure is a precursor for related cyclizations. For instance, reaction with a suitable organometallic reagent could generate an intermediate that, upon cyclization promoted by dehydrating agents like phosphorus oxychloride or sulfuric acid, would yield a substituted oxazole. ijpsonline.comresearchgate.netresearchgate.net
Pyrroles: The construction of pyrrole (B145914) rings can be achieved through various methods, including multicomponent reactions. bohrium.com A plausible route involves the reaction of this compound with an enamine or a β-ketoester in the presence of a base. The base would facilitate the formation of an enolate from the β-ketoester, which could then displace the chloride. Subsequent intramolecular condensation and dehydration would lead to a highly functionalized pyrrole ring. uctm.edumdpi.com The Paal-Knorr synthesis, which typically involves a 1,4-dicarbonyl compound and an amine, demonstrates the general principle of cyclocondensation to form pyrroles. uctm.edu
Formation of Pyridines, Pyrimidines, and Other Six-Membered Nitrogen Heterocycles
The reactivity of this compound also extends to the synthesis of six-membered heterocycles, which are fundamental cores of many biologically active compounds.
Pyrimidines: The most common pyrimidine (B1678525) synthesis involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. bu.edu.eg this compound can be envisioned as a precursor to a suitable three-carbon fragment. For example, reaction with a carbon nucleophile could introduce a carbonyl or cyano group, creating a 1,3-bifunctional intermediate ready for cyclocondensation with reagents like guanidine (B92328) or acetamidine (B91507) to form the pyrimidine ring. nih.govnih.gov
Pyridines: Pyridine (B92270) synthesis often involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or amines, as seen in variations of the Hantzsch synthesis. organic-chemistry.orgnih.gov Synthesizing pyridines from the title compound would likely involve a multi-step process to first construct a suitable acyclic precursor with the required functionality for cyclization. One approach could involve C-alkylation with a four-carbon fragment, followed by an intramolecular cyclization and subsequent aromatization.
Piperazine-2,5-diones: A highly relevant and direct application for this class of compounds is the synthesis of piperazine-2,5-diones (or diketopiperazines). These six-membered heterocycles can be formed through the dimerization of amino acid esters or the reaction of two different amino acid derivatives. The N-chloroacetyl group is particularly useful here. For example, treatment of this compound with an amine can substitute the chlorine, and subsequent base-mediated intramolecular cyclization would yield a substituted piperazinedione. This scaffold is a common feature in natural products and serves as a conformationally constrained peptidomimetic.
Building Block for Peptidomimetics and Modified Peptides
The structural similarity of this compound to a protected dipeptide unit makes it an excellent starting material for creating modified peptides and peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability or activity.
Incorporation into Non-Proteinogenic Amino Acid Scaffolds
Non-proteinogenic amino acids (NPAAs) are amino acids not found among the 20 standard protein-building blocks. wikipedia.org They are crucial for developing novel peptide-based therapeutics. This compound is essentially an ethyl ester of N-chloroacetyl-sarcosine. Sarcosine (B1681465) itself is an NPAA. This building block can be used in several ways:
Direct Incorporation: It can be coupled into a growing peptide chain to introduce an N-methylated residue, which can disrupt secondary structures like α-helices and β-sheets and increase proteolytic resistance.
Side-Chain Modification: The reactive chloroacetyl group serves as a handle for further modification. Nucleophilic substitution of the chloride with various groups (thiols, amines, carboxylates) allows for the creation of a diverse library of novel, complex NPAAs based on the N-methylglycine scaffold. nih.govrsc.orgmdpi.com
Synthesis of Conformationally Restricted Analogues
Constraining the conformation of a peptide can lock it into its bioactive shape, leading to increased receptor affinity and selectivity. The chloroacetyl group is a powerful tool for achieving this through intramolecular cyclization. nih.govnih.gov A common strategy involves synthesizing a linear peptide that includes both a nucleophilic amino acid (such as cysteine or lysine) and an N-terminal chloroacetyl group derived from a reagent like this compound. nih.govuni-muenchen.de
Under basic conditions, the nucleophilic side chain (e.g., the thiol of cysteine) attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether bond. nih.govacs.org This "head-to-side-chain" or "side-chain-to-side-chain" cyclization creates a macrocyclic peptide with significantly reduced conformational freedom. uni-muenchen.de This technique is widely used in the development of peptide-based drugs and chemical probes.
Table 2: General Scheme for Peptide Macrocyclization
| Step | Description | Key Reagents/Conditions | Result |
|---|---|---|---|
| 1. Peptide Synthesis | Standard solid-phase or solution-phase synthesis of a linear peptide containing a nucleophilic residue (e.g., Cys). | Fmoc/Boc chemistry | Linear peptide precursor |
| 2. N-terminal Capping | Acylation of the N-terminal amine with a chloroacetylating agent. | Chloroacetyl chloride or anhydride | N-chloroacetylated peptide |
| 3. Cyclization | Deprotection and intramolecular nucleophilic substitution. | Basic pH (e.g., pH 8-10), dilute solution | Conformationally restricted cyclic peptide uni-muenchen.de |
Intermediate in the Construction of Natural Product Scaffolds
Many natural products contain heterocyclic and modified peptide substructures that could be synthesized from this compound. While its direct use in a published total synthesis may be uncommon, its potential is evident from retrosynthetic analysis of relevant targets.
For example, a number of fungal and marine natural products are based on diketopiperazine cores, often elaborated with complex side chains. As discussed previously, the title compound is a prime precursor for such scaffolds. A synthetic strategy could involve coupling this compound with another amino acid ester, followed by cyclization to form the core diketopiperazine ring. Subsequent stereoselective modifications of the side chains would then lead to the final natural product. This modular approach allows for the synthesis of not only the natural product itself but also a variety of analogues for structure-activity relationship studies.
Lack of Publicly Available Research on this compound
The search for documented roles of this specific compound as a key synthetic intermediate did not yield concrete examples in the following areas:
Total Synthesis of Specific Natural Products: No published total synthesis routes were found that explicitly name or utilize this compound as an intermediate or building block.
Development of Analogs and Derivatives: The literature search did not uncover studies where this compound was used for the derivatization or analog synthesis of naturally occurring compounds.
Synthesis of Diverse Organic Molecules: While its functional groups—an α-chloro amide and an ethyl ester—suggest potential reactivity as an alkylating agent and a synthetic handle for further modifications, specific examples of its elaboration into enantiomerically pure compounds or its application in multi-step syntheses for fine chemicals are not documented in available research papers or patents.
Information is available for structurally related compounds, such as ethyl chloroacetate (B1199739) and ethyl 2-chloroacetoacetate, which are known to be versatile reagents in organic synthesis. For instance, ethyl chloroacetate is a common precursor for forming α-substituted esters and amides. Similarly, ethyl 2-chloroacetoacetate is a key intermediate in the synthesis of various heterocyclic compounds and other fine chemicals.
However, the specific combination of the N-methyl and the chloroacetyl groups on the ethyl glycinate (B8599266) backbone defines the target compound, and it is this exact structure for which detailed synthetic applications are not present in the surveyed literature. Consequently, constructing a thorough and scientifically accurate article that adheres to the requested detailed outline is not possible based on the current body of available scientific information.
Future Directions and Emerging Research Avenues
Sustainable Synthesis Approaches
A significant shift towards environmentally benign manufacturing processes is currently underway in the chemical industry. This trend is heavily influencing the research and development of synthetic routes for compounds like ethyl 2-(2-chloro-N-methylacetamido)acetate.
The application of the 12 Principles of Green Chemistry is fundamental to developing sustainable synthetic methods. sigmaaldrich.com These principles provide a framework for designing chemical processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. bdu.ac.inmsu.edu For the synthesis of this compound, which typically involves the acylation of ethyl 2-(methylamino)acetate with chloroacetyl chloride, several green chemistry principles are particularly relevant.
Key principles being explored include waste prevention, which prioritizes the prevention of waste over its treatment, and atom economy, which aims to maximize the incorporation of all reactant materials into the final product. acs.orggreenchemistry-toolkit.org Other critical considerations involve designing less hazardous chemical syntheses by using substances with little to no toxicity and employing safer solvents and auxiliaries to minimize environmental impact. sigmaaldrich.com Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure is a major goal. acs.org The use of catalytic reagents over stoichiometric ones and the reduction of unnecessary derivatization steps are also central tenets of this approach. bdu.ac.inacs.org
Table 1: Application of Green Chemistry Principles to Synthesis of this compound
| Green Chemistry Principle | Traditional Approach Consideration | Potential Green Alternative |
|---|---|---|
| Waste Prevention sigmaaldrich.com | Use of stoichiometric reagents and organic solvents can generate significant waste. | Development of catalytic processes and solvent-free methods to minimize byproduct formation. |
| Atom Economy acs.org | Acylation with chloroacetyl chloride generates HCl as a byproduct, lowering atom economy. | Exploring alternative acylation agents or synthetic routes with higher atom economy. |
| Less Hazardous Synthesis msu.edu | Chloroacetyl chloride is corrosive and toxic. | Use of less hazardous acylating agents or in-situ generation from safer precursors. |
| Safer Solvents sigmaaldrich.com | Use of chlorinated solvents or volatile organic compounds (VOCs). | Replacement with greener solvents like ethyl acetate (B1210297), water, or ionic liquids, or conducting the reaction under solvent-free conditions. rsc.org |
| Energy Efficiency acs.org | Reactions may require significant heating or cooling. | Development of catalytic systems that operate efficiently at ambient temperature and pressure. |
| Catalysis bdu.ac.in | Use of stoichiometric bases to neutralize HCl byproduct. | Employing recyclable heterogeneous or homogeneous catalysts to improve efficiency and reduce waste. |
| Reduce Derivatives acs.org | Protecting groups may be needed in more complex syntheses. | Utilizing chemo-selective catalysts that obviate the need for protection/deprotection steps. |
Moving beyond theoretical principles, researchers are actively developing practical catalytic and solvent-free methods. Catalytic approaches are superior to stoichiometric ones as they can increase reaction rates, lower energy requirements, and be used in small amounts, often with the potential for recycling. bdu.ac.in For the N-acylation step in the synthesis of this compound, solid acid catalysts or enzyme-based catalysts could offer greener alternatives to traditional methods.
Solvent-free reactions, or those conducted in solid-state or neat conditions, represent a significant step in green synthesis. gctlc.org By eliminating the solvent, this approach reduces waste, simplifies purification processes, and can lower energy costs associated with solvent removal. Research into mechanochemical methods, where mechanical force is used to induce reactions, is a promising avenue for the solvent-free synthesis of amides.
Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is revolutionizing chemical manufacturing, particularly in the pharmaceutical industry. njbio.comcontractpharma.com This technology offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater process control. contractpharma.com
The use of hazardous reagents like chloroacetyl chloride can be managed more safely in a flow reactor due to the small reaction volumes at any given time. d-nb.info The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which can minimize the formation of byproducts and improve reaction selectivity. contractpharma.com Furthermore, continuous manufacturing enables the seamless integration of reaction and purification steps, leading to a more efficient and automated process. nih.gov This approach has been successfully applied to various reaction types, including hydrogenations, rearrangements, and reactions involving unstable intermediates. d-nb.info
Table 2: Comparison of Batch vs. Flow Synthesis for Amide Formation
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better containment. d-nb.info |
| Heat Transfer | Limited by the surface area of the vessel, can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. njbio.com |
| Mixing | Can be inefficient, leading to concentration gradients and side reactions. | Highly efficient mixing, leading to better yield and purity. |
| Scalability | Challenging; often requires re-optimization of reaction conditions. | More straightforward; scaling is achieved by running the process for a longer duration. |
| Process Control | Manual or semi-automated; less precise control over parameters. | Fully automated with real-time monitoring and control of temperature, pressure, and flow rates. contractpharma.com |
| Footprint | Requires large reactors and significant plant space. | Compact reactor systems require a much smaller physical footprint. njbio.com |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. rjptonline.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. nih.govarxiv.org
Development of Novel Derivatization Pathways for Enhanced Molecular Complexity
This compound is a valuable building block for creating more complex molecules due to its multiple reactive sites. The development of novel derivatization pathways is a key area of research aimed at expanding its synthetic utility.
The chloroacetyl group contains a reactive C-Cl bond, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines, thiols, and azides. These reactions can lead to the formation of new heterocyclic compounds or molecules with diverse functionalities.
The ester group provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols. These transformations open up avenues for further functionalization and the construction of complex molecular architectures. Research into chemoselective reactions that target one functional group while leaving the other intact is crucial for unlocking the full synthetic potential of this compound.
Table 3: Potential Derivatization Reactions of this compound
| Reactive Site | Reaction Type | Reagent Class | Potential Product Class |
|---|---|---|---|
| α-Chloro Carbon | Nucleophilic Substitution | Amines (R₂NH) | Diamine derivatives |
| Nucleophilic Substitution | Thiols (RSH) | Thioether derivatives | |
| Nucleophilic Substitution | Azide (B81097) (N₃⁻) | Azide derivatives (precursors to triazoles) | |
| Nucleophilic Substitution | Carboxylates (RCOO⁻) | α-Acyloxy amides | |
| Ester Carbonyl | Hydrolysis | Acid/Base | Carboxylic acid derivative |
| Reduction | Reducing agents (e.g., LiAlH₄) | Amino alcohol derivative | |
| Aminolysis | Amines (R₂NH) | Diamide derivatives | |
| Grignard Reaction | Organometallic reagents (RMgX) | Tertiary alcohol derivative |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing ethyl 2-(2-chloro-N-methylacetamido)acetate with high yield and purity?
- Methodological Answer : Optimize reaction conditions by refluxing a mixture of 2-chloro-N-methylacetamide derivatives with ethyl chloroacetate in a toluene-water biphasic system (8:2 v/v) at 100–110°C for 5–7 hours. Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) as the solvent system . Purify via crystallization in ethanol or column chromatography to remove unreacted sodium azide or byproducts.
Q. How can researchers safely handle and characterize this compound given its potential reactivity?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to structural analogs (e.g., chloroacetamides) exhibiting toxicity . Characterize purity via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹, chloro group absorption ~750 cm⁻¹) and NMR (δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for CH₂Cl) . Confirm molecular weight via mass spectrometry (expected [M+H]⁺ ~208.6 Da).
Q. What analytical techniques are critical for distinguishing this compound from structurally similar chloroacetamides?
- Methodological Answer : Employ high-resolution LC-MS to differentiate based on exact mass (±0.001 Da). Use 2D NMR (¹H-¹³C HSQC) to resolve overlapping signals, particularly for the N-methyl group (δ ~3.0 ppm) and ethyl ester moiety . Compare retention times against known analogs using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites at the chloroacetamide carbon. Simulate transition states for nucleophilic attack (e.g., by azide or amine groups) to predict regioselectivity . Validate with kinetic studies (e.g., variable-temperature NMR) to correlate computational activation energies with experimental rates .
Q. What strategies resolve contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability studies in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λ ~210 nm for amide bonds) and LC-MS to identify hydrolysis products (e.g., acetic acid derivatives). Cross-reference with quantum mechanical calculations (pKa prediction tools like ACD/Labs) to explain instability in acidic/basic media .
Q. How can researchers design experiments to explore its role as a precursor in heterocyclic synthesis?
- Methodological Answer : React with thiourea or hydrazine derivatives under microwave-assisted conditions (100°C, 30 min) to form thiazolidinones or pyrazolines, respectively. Track intermediates via in situ FTIR or Raman spectroscopy. Use X-ray crystallography (e.g., CCDC deposition) to confirm cyclized product structures .
Data Contradiction and Theoretical Framework
Q. Why do catalytic methods for C–N bond formation using this compound vary in efficiency across studies?
- Methodological Answer : Screen Lewis acid catalysts (e.g., ZnCl₂, FeCl₃) under identical conditions (solvent, temperature) to isolate catalyst-specific effects. Analyze steric hindrance via molecular docking simulations of the N-methyl group with catalyst surfaces . Publish raw kinetic data in open-access repositories to enable meta-analyses .
Q. How can researchers align experimental observations with theoretical frameworks in chloroacetamide reactivity?
- Methodological Answer : Apply Curtin-Hammett kinetics to rationalize product distributions in competing reaction pathways. Link results to Hammett σ constants for substituent effects on the acetamide moiety . Use multivariate regression to model reactivity trends across solvent polarities and dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
